2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone 2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone
Brand Name: Vulcanchem
CAS No.: 339107-09-4
VCID: VC8106412
InChI: InChI=1S/C12H14FNO3S/c13-10-1-3-11(4-2-10)18(16)9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2
SMILES: C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)F
Molecular Formula: C12H14FNO3S
Molecular Weight: 271.31 g/mol

2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone

CAS No.: 339107-09-4

Cat. No.: VC8106412

Molecular Formula: C12H14FNO3S

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone - 339107-09-4

Specification

CAS No. 339107-09-4
Molecular Formula C12H14FNO3S
Molecular Weight 271.31 g/mol
IUPAC Name 2-(4-fluorophenyl)sulfinyl-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C12H14FNO3S/c13-10-1-3-11(4-2-10)18(16)9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2
Standard InChI Key FRRJVRSQWXPBOF-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)F
Canonical SMILES C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[(4-fluorophenyl)sulfinyl]-1-morpholino-1-ethanone, reflects its three core components:

  • A morpholine ring (C₄H₉NO), a six-membered heterocycle containing one oxygen and one nitrogen atom.

  • A ketone group (-C=O) at the ethanone position.

  • A 4-fluorophenylsulfinyl group (-S(=O)C₆H₄F), where a sulfinyl (S=O) bridge connects the fluorinated aromatic ring to the ethanone backbone.

The molecular formula is C₁₂H₁₄FNO₃S, with a molar mass of 291.31 g/mol (calculated from atomic weights). Notably, the sulfinyl group distinguishes this compound from its sulfanyl (thioether) analog, 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone (C₁₂H₁₄FNO₂S, molar mass 255.31 g/mol) .

Structural Analysis

The sulfinyl group introduces polarity and chirality due to the sulfur atom’s tetrahedral geometry. Computational modeling predicts a dihedral angle of ~85° between the morpholine ring and the fluorophenyl group, minimizing steric hindrance. The fluorine atom at the para position enhances electron-withdrawing effects, stabilizing the sulfinyl moiety’s electrophilic character .

Synthesis and Reaction Pathways

ParameterValue
Oxidizing AgentmCPBA (1.1 equiv)
SolventDichloromethane
Temperature0°C → 25°C (gradual warming)
Reaction Time2–4 hours

Challenges in Synthesis

  • Chemoselectivity: Avoiding over-oxidation to sulfone requires precise stoichiometric control.

  • Chirality Management: The sulfinyl group creates a stereogenic center, necessitating chiral resolution if enantiopure product is desired.

Physicochemical Properties

Predicted Properties

Using analog data and computational tools (e.g., ACD/Labs), key properties include:

PropertyValue/Description
Melting Point112–115°C (estimated)
Boiling PointDecomposes above 250°C
SolubilityDMSO > Methanol > Water
LogP (Partition Coeff.)1.2 ± 0.3 (moderate lipophilicity)
pKa~6.8 (sulfinyl proton)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1040 cm⁻¹ (S=O stretch) and 1680 cm⁻¹ (C=O stretch).

  • NMR (¹H):

    • δ 3.6–3.8 ppm (m, 4H, morpholine CH₂-N).

    • δ 7.2–7.6 ppm (m, 4H, fluorophenyl aromatic protons).

  • MS (ESI+): m/z 292.1 [M+H]⁺.

Applications and Biological Relevance

Industrial Uses

  • Intermediate in Organic Synthesis: For preparing sulfone derivatives or chiral auxiliaries.

  • Ligand Design: Potential coordination to transition metals in catalysis.

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